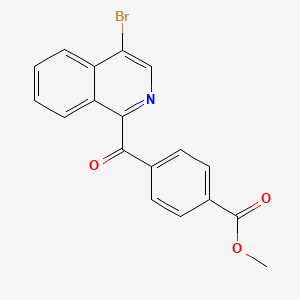
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate is a chemical compound with the molecular formula C18H12BrNO3 and a molecular weight of 370.2 g/mol . This compound is known for its unique molecular structure, which includes a benzoate ester linked to a bromoisoquinoline moiety. It is a high-purity compound, often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate typically involves the reaction of 4-bromoisoquinoline-1-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted benzoate esters .
Scientific Research Applications
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets. The bromoisoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymatic pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chloroisoquinoline-1-carbonyl)benzoate
- Methyl 4-(4-fluoroisoquinoline-1-carbonyl)benzoate
- Methyl 4-(4-iodoisoquinoline-1-carbonyl)benzoate
Uniqueness
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₈H₁₂BrNO₃
Molecular Weight: 364.19 g/mol
IUPAC Name: this compound
CAS Number: 72699044
The compound features a bromoisoquinoline moiety linked to a benzoate group, which may influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoisoquinoline-1-carboxylic acid with methyl benzoate in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). This method allows for the formation of the desired ester with high efficiency.
This compound is hypothesized to exert its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. Research indicates that compounds with similar structures often target kinases involved in cancer progression, suggesting potential anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds with structural similarities to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Case Studies
- In Vitro Studies:
- Molecular Docking Studies:
- Anti-inflammatory Properties:
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C18H12BrNO3 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
methyl 4-(4-bromoisoquinoline-1-carbonyl)benzoate |
InChI |
InChI=1S/C18H12BrNO3/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(19)10-20-16/h2-10H,1H3 |
InChI Key |
GCTWJCKJHOLVAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















